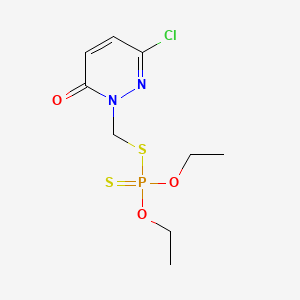
Sodium 3,5,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,5,5-trimethylhexanoate is a sodium salt of 3,5,5-trimethylhexanoic acid. It is a chemical compound with the molecular formula C9H17NaO2 and a molecular weight of 180.22 g/mol . This compound is commonly used as an emulsifier and surfactant in personal care and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3,5,5-trimethylhexanoate can be synthesized by neutralizing 3,5,5-trimethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and dried to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the sodium ion. It can react with various electrophiles to form new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents used. For example, reacting with an alkyl halide can produce an ester, while reacting with an acyl chloride can produce an amide .
Scientific Research Applications
Sodium 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the personal care and cosmetic industry as an emulsifier and surfactant to stabilize and blend ingredients
Mechanism of Action
The mechanism of action of sodium 3,5,5-trimethylhexanoate is primarily related to its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of ingredients. This is particularly useful in formulations where oil and water need to be combined .
Comparison with Similar Compounds
- Sodium 2-ethylhexanoate
- Sodium laurate
- Sodium stearate
Comparison: Sodium 3,5,5-trimethylhexanoate is unique due to its branched structure, which provides distinct surfactant properties compared to linear compounds like sodium laurate and sodium stearate. This branching allows for better stabilization of emulsions and improved performance in personal care products .
Properties
CAS No. |
2650-30-8 |
|---|---|
Molecular Formula |
C9H17NaO2 |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
sodium;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C9H18O2.Na/c1-7(5-8(10)11)6-9(2,3)4;/h7H,5-6H2,1-4H3,(H,10,11);/q;+1/p-1 |
InChI Key |
ZHVCSGCGBCHVLW-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.[Na+] |
physical_description |
Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)


![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)







![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)
